N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide
Description
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Properties
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S3/c21-16(7-4-8-24-13-5-2-1-3-6-13)19-17-18-14(11-26-17)15-9-12(10-25-15)20(22)23/h1-3,5-6,9-11H,4,7-8H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXDKTFJNHVPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a thiophene derivative, the thiazole ring can be formed through a cyclization reaction involving a suitable reagent such as bromine or iodine.
Coupling Reaction: The thiazole derivative can then be coupled with a butanamide derivative through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Amino-thiazole derivative.
Substitution: Various substituted thiazole derivatives.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide is a synthetic organic compound belonging to the thiazole derivatives class. Research indicates it's potential in medicinal chemistry because of its possible biological activities, especially in antimicrobial and antiparasitic effects.
Scientific Research Applications
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide has applications in chemistry, biology, medicine, and industry.
- Chemistry It serves as a building block for synthesizing more complex molecules.
- Biology It is studied for potential biological activities like antimicrobial or anticancer properties. Research on related compounds has revealed that nitrothiophenes exhibit antimicrobial and antiparasitic properties, effectively inhibiting the growth of parasites such as Plasmodium falciparum, Leishmania spp., and Trypanosoma cruzi. Derivatives featuring thiazole and nitrothiophene groups have shown effective activity against these pathogens.
- Medicine It is investigated as a potential drug candidate for various diseases.
- Industry It is used in developing new materials with specific properties.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
- Substitution The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride or potassium carbonate.
- Hydrolysis The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Mechanism of Action
The mechanism of action of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The nitro group may play a role in redox reactions, while the phenylthio group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and sulfathiazole (an antibiotic).
Nitro Compounds: Compounds with nitro groups, such as nitrobenzene and nitrofurantoin (an antibiotic).
Phenylthio Compounds: Compounds with phenylthio groups, such as phenylthiourea and phenylthioacetic acid.
Uniqueness
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of antiparasitic and antimicrobial effects. This article reviews the biological activity of this compound, summarizing key findings from various studies, including case studies and synthesized data.
Chemical Structure
The compound features a complex structure that includes a thiazole ring, a nitrothiophene moiety, and a phenylthio group. The molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of related compounds suggests that nitrothiophenes exhibit significant antimicrobial and antiparasitic properties. The following sections detail specific activities observed in studies involving N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide.
Antiparasitic Activity
Recent studies have indicated that compounds with similar structures can effectively inhibit the growth of parasites such as Plasmodium falciparum (malaria), Leishmania spp. (leishmaniasis), and Trypanosoma cruzi (Chagas disease). For example, derivatives featuring the thiazole and nitrothiophene groups have shown EC50 values below 10 μM against these pathogens, suggesting potent activity .
Antimicrobial Activity
The antimicrobial properties of nitrothiophenes have been well-documented. A study assessing various substituted thiophenes found that compounds with nitro groups exhibited significant inhibitory effects against bacteria such as E. coli and M. luteus, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 1 μg/mL . The mechanism is believed to involve nucleophilic attack by thiols on the heterocyclic ring, leading to disruption of bacterial growth.
Case Studies
- Cytotoxicity Assays : In vitro assays using the MTT method demonstrated that N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potential for further development as an anticancer agent .
- Mechanistic Studies : Homology modeling and docking studies have provided insights into the interaction of this compound with target enzymes in parasitic organisms. It was found to bind effectively within active sites, potentially inhibiting critical metabolic pathways involved in parasite survival .
Data Summary Table
The following table summarizes key findings related to the biological activity of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-4-(phenylthio)butanamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
